molecular formula C7H16O B13947055 3-Methoxyhexane CAS No. 54658-01-4

3-Methoxyhexane

Cat. No.: B13947055
CAS No.: 54658-01-4
M. Wt: 116.20 g/mol
InChI Key: QNJRNZBXNCPKHQ-UHFFFAOYSA-N
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Description

3-Methoxyhexane (C₇H₁₆O) is a linear aliphatic ether with a methoxy group (-OCH₃) attached to the third carbon of a hexane backbone. Its molecular weight is 116.2 g/mol, and its structure is defined by the SMILES string CCCC(CC)OC, indicating a six-carbon chain with a methoxy substituent at position 3 . The molecule contains 4 rotatable bonds and exhibits typical ether properties, such as moderate polarity and low water solubility due to the nonpolar hydrocarbon chain .

Properties

CAS No.

54658-01-4

Molecular Formula

C7H16O

Molecular Weight

116.20 g/mol

IUPAC Name

3-methoxyhexane

InChI

InChI=1S/C7H16O/c1-4-6-7(5-2)8-3/h7H,4-6H2,1-3H3

InChI Key

QNJRNZBXNCPKHQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)OC

Origin of Product

United States

Preparation Methods

Catalytic Methylation of Alcohols

An alternative preparation involves catalytic methylation of 3-hexanol using methylating agents under acidic or basic catalysis.

  • Reagents:

    • 3-Hexanol as substrate
    • Methylating agent such as dimethyl sulfate or methyl tosylate
    • Catalyst: Acidic catalysts like sulfuric acid or basic catalysts like potassium carbonate
  • Reaction Conditions:

    • Elevated temperatures (60–120 °C)
    • Solvent-free or in polar aprotic solvents
    • Reaction times vary from 1 to several hours
  • Mechanism:

    • Protonation or activation of the hydroxyl group
    • Nucleophilic attack by methyl group donor
    • Formation of 3-Methoxyhexane via substitution

This method is less commonly used industrially due to the toxicity of some methylating agents but may be suitable for laboratory-scale synthesis.

Continuous Flow Catalytic Etherification

For industrial scale production, continuous flow methods have been developed to improve efficiency and safety.

  • Process Description:

    • Reactants (3-hexanol and methylating agent) are continuously fed into a fixed-bed reactor.
    • Catalyst: Solid acid catalysts such as sulfonated resins or zeolites.
    • Reaction conditions are optimized for temperature (100–150 °C) and pressure to maximize conversion and minimize side products.
  • Advantages:

    • Enhanced control over reaction parameters
    • Improved safety and scalability
    • Higher throughput and consistent product quality
  • Challenges:

    • Catalyst deactivation over time requiring regeneration
    • Initial capital investment for continuous flow equipment

This approach aligns with modern green chemistry principles, reducing waste and energy consumption.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Advantages Limitations
Williamson Ether Synthesis 3-Hydroxyhexane, methyl halide Sodium hydride, DMF or THF 25–80 °C, several hours 70–85 High selectivity, mild conditions Requires strong base handling
Catalytic Methylation of Alcohols 3-Hexanol, methyl sulfate/tosylate Acid or base catalyst 60–120 °C, 1–5 hours 60–75 Simple reagents Toxic methylating agents
Continuous Flow Catalytic Etherification 3-Hexanol, methylating agent Solid acid catalyst (resin/zeolite) 100–150 °C, continuous flow 80–90 Scalable, efficient, green Catalyst deactivation, setup cost

Research Findings and Characterization

  • Spectroscopic Characterization:

    • Nuclear Magnetic Resonance (NMR) confirms the substitution at the third carbon position with characteristic chemical shifts for methoxy protons (~3.3–3.8 ppm) and alkyl chain protons.
    • Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular ion peaks consistent with the molecular weight of this compound and fragmentation patterns confirming the ether structure.
  • Purity and Yield Optimization:

    • TLC and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and purity.
    • Optimization of reaction parameters such as temperature, solvent, and reagent ratios significantly impacts yield and minimizes side reactions.
  • Safety and Handling:

    • Sodium hydride and methyl halides require careful handling due to their reactivity and toxicity.
    • Continuous flow methods mitigate some safety risks by minimizing reagent volumes in the reaction zone.

Chemical Reactions Analysis

Types of Reactions

3-Methoxyhexane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it back to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like hydrogen bromide can be used to substitute the methoxy group.

Major Products Formed

    Oxidation: Produces aldehydes or ketones.

    Reduction: Produces the corresponding alcohol.

    Substitution: Produces halogenated compounds.

Scientific Research Applications

3-Methoxyhexane (C7H16O) is an organic compound with several applications, primarily as an intermediate in organic synthesis . It is a colorless liquid that belongs to the ether family.

This compound consists of a hexane chain with a methoxy group attached to the third carbon atom . The structure can be represented as CH3(CH2)2-O-CH(CH2)(CH2)CH3 . (3R)-3-methoxyhexane is one stereoisomer of this compound .

Applications

  • Organic Synthesis Intermediate this compound is used as an intermediate in organic synthesis, showcasing the variety of ethers in organic compounds .
  • Solvent and Reagent 1-Methoxyhexane, a related compound, is utilized as a solvent and reagent in organic synthesis.

Reactivity

  • Atmospheric Degradation Studies have been done on the degradation of similar compounds like 3-methoxy-1-propanol (3M1P) in the atmosphere . These studies provide insights into the reactivity of ethers with OH radicals, showing that the degradation primarily involves H-atom abstraction from the C–H bonds of their alkyl groups .
  • Chemical Reactions 1-Methoxyhexane can undergo oxidation and substitution reactions. Oxidation yields hexanoic acid and methanol, while substitution reactions can replace the methoxy group with other functional groups.

Safety and Toxicity

  • Genotoxicity 1-Methoxyhexane has been evaluated for genotoxicity. It was found to be non-mutagenic in the Ames test and non-clastogenic in an in vitro micronucleus test .

Related Compounds

CompoundDifference
1-MethoxyhexaneMethoxy group attached to the first carbon
1-EthoxyhexaneEthoxy group (-OC2H5) instead of methoxy
1-ButoxyhexaneButoxy group (-OC4H9) instead of methoxy
1-MethoxypentanePentane chain instead of hexane

Mechanism of Action

The mechanism of action of 3-Methoxyhexane involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile due to the presence of the methoxy group. This allows it to participate in substitution and elimination reactions. The pathways involved typically include the formation of intermediate carbocations or radicals, which then proceed to form the final products.

Comparison with Similar Compounds

3-Methoxy-3-methylhexane

Molecular Formula : C₈H₁₈O
Molecular Weight : 130.23 g/mol
Structure : A branched ether with a methoxy group and a methyl group both attached to the third carbon (SMILES: CC(C)(CCCOC)C ) .

Property 3-Methoxyhexane 3-Methoxy-3-methylhexane
Molecular Formula C₇H₁₆O C₈H₁₈O
Molecular Weight 116.2 g/mol 130.23 g/mol
Branching Linear Branched (methyl at C3)
Rotatable Bonds 4 3
Polar Surface Area ~9 Ų (typical for ethers) ~9 Ų

Key Differences :

  • Branching vs.
  • Synthetic Accessibility : Branched ethers like 3-Methoxy-3-methylhexane may require specialized alkylation conditions to position substituents, whereas linear analogs like this compound are more straightforward to synthesize via Williamson ether synthesis .

Methylcyclohexane

Molecular Formula : C₇H₁₄
Structure : A cyclic alkane lacking oxygen, with a methyl group attached to a cyclohexane ring .

Property This compound Methylcyclohexane
Functional Group Ether (-O-) Alkane (C-C)
Polarity Moderately polar Nonpolar
Boiling Point* ~125–130°C (estimated) ~101°C
Water Solubility Low (ether-like) Very low

Key Differences :

  • Polarity: The ether group in this compound increases polarity, enhancing solubility in polar solvents compared to the nonpolar Methylcyclohexane .
  • Reactivity : Ethers undergo cleavage reactions under acidic conditions, whereas alkanes like Methylcyclohexane are chemically inert under similar conditions .

4-Hydroxy-3-methoxyphenethanol

Molecular Formula: C₉H₁₂O₃ Structure: A phenolic compound with a methoxy group and a hydroxyl group on a benzene ring, attached to an ethanol chain .

Property This compound 4-Hydroxy-3-methoxyphenethanol
Aromaticity Non-aromatic Aromatic (benzene ring)
Functional Groups Ether Ether, phenol, alcohol
Reactivity Base-stable, acid-labile Acid/base-sensitive (phenol)

Key Differences :

  • Aromatic vs. Aliphatic: The phenolic structure of 4-Hydroxy-3-methoxyphenethanol introduces conjugation and acidity (pKa ~10 for phenol), unlike the aliphatic this compound .
  • Applications: Phenolic derivatives are often used in pharmaceuticals or antioxidants, whereas aliphatic ethers like this compound serve as solvents or intermediates in organic synthesis .

Structural and Functional Implications

  • Branching Effects : Branched ethers (e.g., 3-Methoxy-3-methylhexane) exhibit lower boiling points and reduced solubility compared to linear analogs due to decreased intermolecular interactions .
  • Functional Group Positioning : Ethers with substituents closer to the oxygen (e.g., C3 in this compound) may show altered reactivity in nucleophilic substitutions compared to terminal ethers .
  • Cyclic vs.

Biological Activity

3-Methoxyhexane (CAS Number: 54658-01-4) is a linear ether with the molecular formula C7H16O. Its biological activity has been primarily explored in the context of its safety profile, mutagenicity, and potential applications in various fields, including toxicology and organic synthesis. This article provides a detailed overview of the biological activity of this compound, including relevant case studies, research findings, and data tables.

1. Toxicological Studies

Toxicological evaluations have been crucial in assessing the safety of this compound. Notably, it has undergone mutagenicity testing using the Ames test, where it exhibited no significant mutagenic effects on bacterial strains at the tested concentrations. This suggests that this compound does not pose a mutagenic risk under the conditions studied.

Table 1: Summary of Toxicological Findings

Test TypeResultReference
Ames TestNo significant mutagenicity
CytotoxicityNon-cytotoxic under specific conditions

As an ether, this compound can act as a solvent, facilitating the dissolution and reaction of various compounds. Its methoxy group may participate in hydrogen bonding and other interactions that influence its reactivity and stability in biological systems. This property allows it to serve as a medium for studying interactions between different chemical species.

3. Applications in Research and Industry

This compound's unique properties make it suitable for various applications:

  • Organic Synthesis : It is used as a solvent and reagent in organic reactions.
  • Biological Assays : Its non-mutagenic profile allows for its use in biological assays without introducing confounding effects related to mutagenicity or cytotoxicity.
  • Chemical Interactions : The compound's ability to dissolve a range of substances enables its use in studying chemical interactions and mechanisms.

4.1. Cytotoxicity Assessment

In specific studies assessing cytotoxicity, this compound was found to be non-cytotoxic under certain testing conditions. This finding is significant for its potential application in biological assays where cytotoxic effects could interfere with results.

4.2. Solvent Properties

Research has highlighted the solvent properties of this compound, demonstrating its effectiveness in dissolving various compounds, which is advantageous for conducting experiments that require homogeneous mixtures.

5. Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

CompoundMutagenicityCytotoxicitySolvent Properties
This compoundNon-mutagenicNon-cytotoxicGood
1-MethoxyhexaneNot reportedNot reportedModerate
MethoxyacetateMutagenicCytotoxicLimited

6. Conclusion

The biological activity of this compound has been primarily characterized by its favorable safety profile demonstrated through toxicological studies. Its non-mutagenic and non-cytotoxic nature suggests potential utility in various research applications without posing significant risks to biological systems. However, further comprehensive studies are warranted to explore its full range of biological interactions and potential therapeutic applications.

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